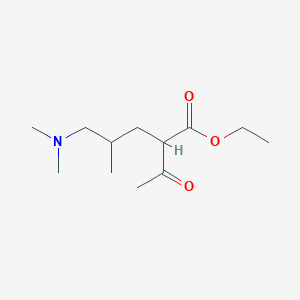
Ethyl 2-acetyl-5-(dimethylamino)-4-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-acetyl-5-(dimethylamino)-4-methylpentanoate is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetyl-5-(dimethylamino)-4-methylpentanoate typically involves multi-step organic reactions. One common method involves the Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound. This reaction is often catalyzed by bases and can be performed under solvent-free conditions to enhance sustainability .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized synthetic routes that prioritize yield and purity. These methods often employ catalytic amounts of base and are designed to minimize waste and energy consumption, aligning with green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-acetyl-5-(dimethylamino)-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-acetyl-5-(dimethylamino)-4-methylpentanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized as a green solvent in industrial processes, replacing more toxic solvents.
Wirkmechanismus
The mechanism of action of Ethyl 2-acetyl-5-(dimethylamino)-4-methylpentanoate involves its interaction with molecular targets through various pathways. The dimethylamino group can participate in nucleophilic attacks, while the ester and acetyl groups can undergo hydrolysis and other reactions. These interactions can modulate biological pathways and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-acetyl-5-(dimethylamino)-4-methylpentanoate can be compared with similar compounds such as:
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent and its similar chemical structure.
Dimethylaminoethyl methacrylate: Another compound with a dimethylamino group, used in polymer synthesis and other applications.
Eigenschaften
CAS-Nummer |
88023-09-0 |
|---|---|
Molekularformel |
C12H23NO3 |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
ethyl 2-acetyl-5-(dimethylamino)-4-methylpentanoate |
InChI |
InChI=1S/C12H23NO3/c1-6-16-12(15)11(10(3)14)7-9(2)8-13(4)5/h9,11H,6-8H2,1-5H3 |
InChI-Schlüssel |
QRSPVKIRVAUMHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC(C)CN(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


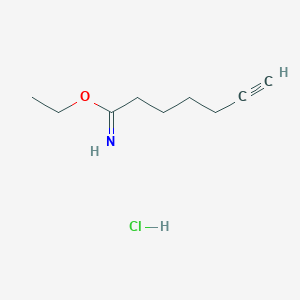
![5-[3-(Trifluoromethyl)phenyl]furan-2-carboximidamide](/img/structure/B14380959.png)
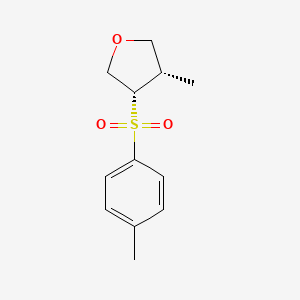
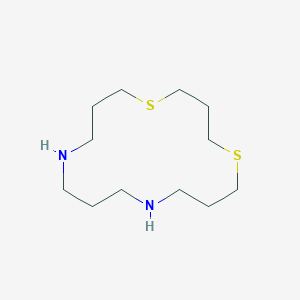
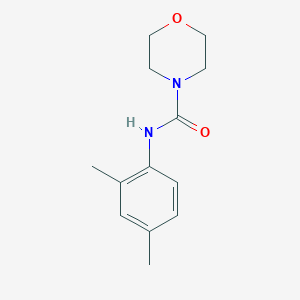
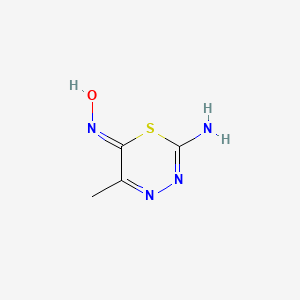
![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-](/img/structure/B14380992.png)

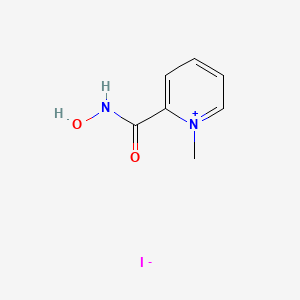

![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)
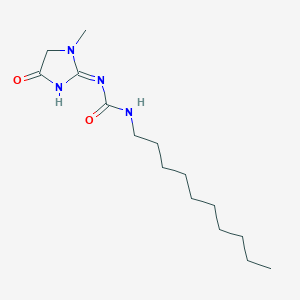
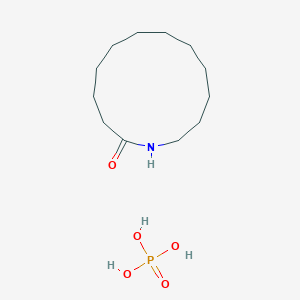
![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)
